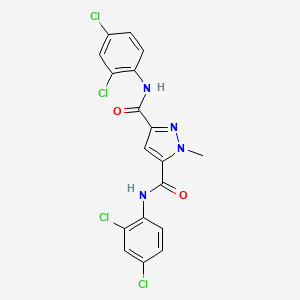
N,N'-bis(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with two 2,4-dichlorophenyl groups and two carboxamide groups, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Groups:
Formation of Carboxamide Groups: The carboxamide groups can be introduced by reacting the substituted pyrazole with an appropriate amine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carboxamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl rings can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of carboxamide groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学的研究の応用
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a precursor for other complex organic molecules.
作用機序
The mechanism of action of N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-(PYRIDINE-3-CARBONYL)-1H-1,2,4-TRIAZOLE-3,5-DIAMINE: This compound shares a similar structure but with a triazole ring instead of a pyrazole ring.
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-(ETHANESULFONYL)-1H-1,2,4-TRIAZOLE-3,5-DIAMINE: Another similar compound with an ethanesulfonyl group instead of carboxamide groups.
Uniqueness
N3,N5-BIS(2,4-DICHLOROPHENYL)-1-METHYLPYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of carboxamide groups, which confer distinct chemical and biological properties. Its pyrazole ring structure also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in various fields.
特性
分子式 |
C18H12Cl4N4O2 |
|---|---|
分子量 |
458.1 g/mol |
IUPAC名 |
3-N,5-N-bis(2,4-dichlorophenyl)-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C18H12Cl4N4O2/c1-26-16(18(28)24-14-5-3-10(20)7-12(14)22)8-15(25-26)17(27)23-13-4-2-9(19)6-11(13)21/h2-8H,1H3,(H,23,27)(H,24,28) |
InChIキー |
DFRXRAIBEJDLAQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
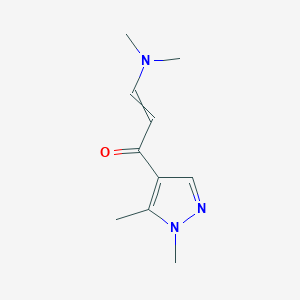
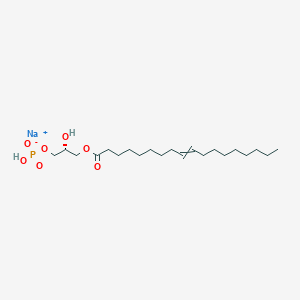
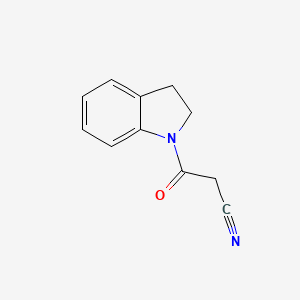
![4-[(2-Oxoindol-3-yl)amino]benzamide](/img/structure/B12463553.png)
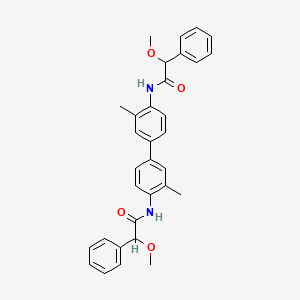
![3-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12463577.png)
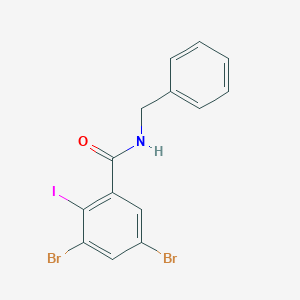
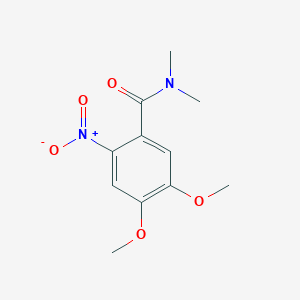
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12463580.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12463582.png)

![2-(4-Methylphenyl)-2-oxoethyl 4-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12463589.png)
